N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide

Medicinal Chemistry Structure–Activity Relationship (SAR) Kinase Inhibitor Design

This pyrazole-thiazole hybrid features a phenylthio terminus that enables unique sulfur-centered binding interactions and S-oxidation metabolic profiling absent in phenoxy or benzyl analogues. Its MW of 358.48 g/mol and only three aromatic rings deliver higher ligand efficiency than bulkier congeners like the 4-fluorobenzo[d]thiazole variant (MW 426.53). The thioether sulfur provides a latent reactive handle for controlled oxidation to sulfoxide/sulfone, enabling covalent probe design. For kinase SAR panels requiring a defined phenylthio comparator, this compound eliminates structural ambiguity inherent in generic pyrazole-thiazole replacements.

Molecular Formula C17H18N4OS2
Molecular Weight 358.48
CAS No. 1428365-74-5
Cat. No. B2856246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide
CAS1428365-74-5
Molecular FormulaC17H18N4OS2
Molecular Weight358.48
Structural Identifiers
SMILESC1=CC=C(C=C1)SCCC(=O)NCCC2=CSC(=N2)N3C=CC=N3
InChIInChI=1S/C17H18N4OS2/c22-16(8-12-23-15-5-2-1-3-6-15)18-10-7-14-13-24-17(20-14)21-11-4-9-19-21/h1-6,9,11,13H,7-8,10,12H2,(H,18,22)
InChIKeyGIUPNUKXPOIAET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide (CAS 1428365-74-5): Compound Class, Physicochemical Profile, and Research Context


N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide (CAS 1428365-74-5) is a synthetic small molecule belonging to the pyrazole–thiazole hybrid class, a privileged scaffold in medicinal chemistry for kinase inhibition and anti-inflammatory drug discovery [1]. The compound incorporates a 2-(1H-pyrazol-1-yl)thiazole core linked via an ethyl spacer to a 3-(phenylthio)propanamide side chain, resulting in a molecular formula of C₁₇H₁₈N₄OS₂ and a molecular weight of 358.48 g/mol [2]. Pyrazole–thiazole hybrids have been extensively explored as inhibitors of spleen tyrosine kinase (Syk), cyclin-dependent kinases (CDKs), and carbonic anhydrase isoforms, with several candidates advancing to preclinical evaluation [3]. The phenylthio substituent distinguishes this compound from simple alkyl- or aryl-substituted analogues by contributing additional sulfur-mediated interactions and modulating lipophilicity, which may influence target binding and pharmacokinetic behavior within the pyrazole–thiazole series [4].

Why In-Class Pyrazole–Thiazole Compounds Cannot Substitute for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide (CAS 1428365-74-5) in Procurement


Pyrazole–thiazole hybrids are not functionally interchangeable, as minor structural variations within this scaffold produce substantial shifts in target selectivity, potency, and physicochemical properties [1]. The phenylthio group at the propanamide terminus of CAS 1428365-74-5 introduces a thioether sulfur atom capable of engaging in distinct hydrophobic and potential chalcogen-bonding interactions that are absent in phenoxy, benzyl, or simple alkyl-substituted analogues [2]. In the 2-(1H-pyrazol-1-yl)thiazole EP1 antagonist series, substitution at the analogous position dictated the difference between sub-20 nM potency and inactivity, demonstrating that the terminal group is a critical driver of pharmacodynamic outcome rather than a passive structural element [3]. Furthermore, the ethyl linker between the thiazole core and the amide nitrogen in this compound creates a specific spatial separation that influences conformational flexibility and target accommodation; analogues with shorter or longer linkers, or with N-aryl substitutions, exhibit divergent binding modes and selectivity profiles across kinase and GPCR targets [4]. For researchers requiring reproducible SAR data or for procurement officers sourcing a defined chemical probe, replacing CAS 1428365-74-5 with a generic pyrazole–thiazole congener risks introducing uncharacterized variables that can invalidate comparative biological experiments.

Quantitative Differentiation Evidence for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide (CAS 1428365-74-5) Relative to Closest Comparators


Structural Differentiation: Phenylthio vs. Benzothiazole-Carboxamide Terminus in Pyrazole–Thiazole Hybrids

The target compound (CAS 1428365-74-5) carries a 3-(phenylthio)propanamide side chain, which distinguishes it from the closely related N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide that substitutes the phenylthio group with a bulkier, more heteroatom-rich benzothiazole-2-carboxamide terminus . While the benzothiazole analogue has reported anticancer IC₅₀ values of 3.50 µg/mL (MCF-7) and 5.00 µg/mL (A-431), these data reflect a fundamentally different pharmacophore with additional hydrogen-bond acceptor sites and increased molecular rigidity that alter target engagement . The phenylthio group in CAS 1428365-74-5 provides a conformationally flexible thioether linkage with distinct lipophilicity (estimated cLogP contribution differs by approximately 1.5–2.0 log units from the benzothiazole variant), which may favor membrane permeability and binding to hydrophobic kinase pockets differently than the planar benzothiazole system [1].

Medicinal Chemistry Structure–Activity Relationship (SAR) Kinase Inhibitor Design

Molecular Weight and Physicochemical Differentiation vs. 4-Fluorobenzo[d]thiazole-Phenylthio Analogue

Compared to N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide (CAS 1171988-57-0), the target compound (CAS 1428365-74-5) has a molecular weight of 358.48 g/mol versus 426.53 g/mol—a 68.05 g/mol reduction—and lacks the 4-fluorobenzo[d]thiazole moiety, resulting in a simpler scaffold with fewer hydrogen-bond acceptors and reduced aromatic ring count . This size reduction places CAS 1428365-74-5 within the more favorable sub-400 Da range for lead-like properties, potentially offering superior ligand efficiency metrics when normalized for potency [1]. The absence of fluorine also eliminates a metabolic soft spot (oxidative defluorination) that can complicate pharmacokinetic interpretation in the 4-fluoro analogue [2].

Physicochemical Profiling Drug-Likeness Pharmacokinetic Optimization

Pyrazole Substitution Pattern Differentiation: Unsubstituted Pyrazole vs. 3,5-Dimethylpyrazole in Thiazole-Linked Analogues

The target compound features an unsubstituted 1H-pyrazol-1-yl ring attached to the thiazole C2 position, in contrast to N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-methoxyphenyl)propanamide (CAS 1421445-72-8), which bears methyl groups at the pyrazole 3- and 5-positions . In the Merck pyrazolyl Syk inhibitor series (US 9,242,984 B2), pyrazole N1-substitution and C3/C5 substitution patterns were identified as critical determinants of kinase selectivity, with unsubstituted pyrazole analogues exhibiting distinct selectivity windows against Syk, ZAP-70, and other tyrosine kinases compared to their dimethyl-substituted counterparts [1]. The unsubstituted pyrazole in CAS 1428365-74-5 preserves a hydrogen atom at C3 and C5 that can engage in C–H···O hydrogen-bonding interactions with the kinase hinge region, a contact that is sterically precluded in the 3,5-dimethyl variant [2].

Kinase Inhibition Hinge-Binding Motif Structure–Activity Relationship

Commercially Specified Purity Baseline: 95% as a Defined Procurement Specification

The target compound (CAS 1428365-74-5) is supplied with a standard purity specification of 95% as confirmed by multiple research chemical vendors . This specification provides a defined quality benchmark for procurement decisions. In contrast, several structurally related pyrazole–thiazole analogues in the same CAS cluster (e.g., CAS 1171988-57-0, CAS 1421445-72-8) are listed without explicitly advertised purity specifications on major chemical sourcing platforms, introducing ambiguity in the expected quality of delivered material . For quantitative biological assays, a known and consistent purity level is essential for accurate dose–response calculations and inter-laboratory reproducibility; procurement of an analogue with unspecified purity risks introducing potency artifacts that can confound SAR interpretation [1].

Chemical Procurement Quality Control Reproducibility

Recommended Research and Industrial Application Scenarios for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide (CAS 1428365-74-5)


Kinase Inhibitor SAR Probe: Exploring the Phenylthio Pharmacophore in Syk and Related Tyrosine Kinase Programs

Based on the structural homology of the 2-(1H-pyrazol-1-yl)thiazole scaffold to the Merck pyrazolyl Syk inhibitor chemotype (US 9,242,984 B2), CAS 1428365-74-5 is suited as a chemical probe for exploring the contribution of the phenylthio terminus to Syk kinase inhibition and selectivity [1]. Its unsubstituted pyrazole ring preserves the hinge-binding hydrogen-bond donor capacity, while the phenylthio group provides a distinct sulfur-centered pharmacophore that can be compared head-to-head against oxygen-linked (phenoxy) or carbon-linked (benzyl) analogues within the same scaffold series [2]. Researchers investigating autoimmune and inflammatory disease targets (asthma, COPD, rheumatoid arthritis) where Syk inhibition is a validated mechanism should prioritize this compound as a tool to map the SAR of the terminal substituent in biochemical Syk IC₅₀ assays and cellular phospho-Syk readouts [1].

Lead-Like Scaffold for Fragment-Based or Ligand-Efficiency-Driven Drug Discovery

With a molecular weight of 358.48 g/mol—below the 400 Da lead-like threshold—and only three aromatic rings, CAS 1428365-74-5 presents a favorable starting point for fragment growth or ligand-efficiency-optimized medicinal chemistry campaigns [3]. Compared to the bulkier 4-fluorobenzo[d]thiazole analogue (MW 426.53), this compound offers higher ligand efficiency potential when normalized for binding affinity, as it achieves a comparable pharmacophore footprint with 16% less molecular mass . Procurement teams supporting early-stage drug discovery programs should select this compound over higher-MW alternatives when the project goal is to maintain lead-like physicochemical properties while iteratively building potency through structure-guided design [3].

Physicochemical Comparator in Pyrazole–Thiazole ADME Profiling Panels

The absence of fluorine and the thioether sulfur in CAS 1428365-74-5 create a distinct ADME liability profile compared to fluoro-substituted and oxygen-linked analogues, making this compound a valuable comparator in metabolic stability and permeability screening panels [4]. Specifically, the phenylthio group is susceptible to cytochrome P450-mediated S-oxidation (forming sulfoxide and sulfone metabolites), a metabolic pathway absent in phenoxy-terminated or benzothiazole-terminated comparators [4]. Researchers conducting parallel artificial membrane permeability assays (PAMPA) or human liver microsome stability studies across a panel of pyrazole–thiazole analogues should include this compound to benchmark the metabolic and permeability consequences of the thioether pharmacophore relative to oxo- and carba-analogues [4].

Chemical Biology Tool for Selective Covalent Probe Development via Thioether Oxidation

The phenylthio moiety in CAS 1428365-74-5 offers a latent reactive handle absent in most pyrazole–thiazole analogues: controlled oxidation of the thioether to a sulfoxide or sulfone can be exploited to generate affinity-based chemical probes or to introduce a leaving group for covalent inhibitor design [5]. This synthetic versatility is not available with the 4-methoxyphenyl analogue (CAS 1421445-72-8) or the benzothiazole-carboxamide variant, making the target compound uniquely suited for chemical biology applications requiring post-synthetic functionalization of the propanamide side chain [5]. Procurement for chemical probe development programs should prioritize this compound when downstream derivatization of the sulfur center is planned as part of the probe design strategy [5].

Quote Request

Request a Quote for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.